4-Methoxypentan-1-ol
Description
4-Methoxypentan-1-ol (CAS: N/A, molecular formula: C₆H₁₄O₂) is a primary alcohol with a methoxy group (-OCH₃) located at the fourth carbon of a pentanol backbone. Its synthesis involves the reaction of 5-(dibenzylamino)-2-methylpentan-2-ol with KH and methyl iodide in THF, yielding a compound with distinct spectroscopic properties, including a characteristic ¹H NMR spectrum (δ 3.48 ppm for methoxy protons) . Notably, attempts to oxidize this compound using methods like TEMPO/bleach systems failed, likely due to the inductive effect of the adjacent methoxy group reducing the nucleophilicity of the primary alcohol . This compound is primarily used in pharmaceutical intermediate synthesis, though its reactivity limitations restrict its utility in certain oxidation pathways .
Properties
CAS No. |
818-56-4 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
4-methoxypentan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-6(8-2)4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
FSWHSYHYMTVSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via an addition mechanism where the methanol adds to the triple bond of the alkyne, forming the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxypentanal. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-methoxypentane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: 4-Methoxypentanoic acid
Reduction: 4-Methoxypentane
Substitution: 4-Methoxypentyl chloride
Scientific Research Applications
4-Methoxypentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the production of various medicinal compounds.
Industry: this compound is employed in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxypentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity . The methoxy group enhances its solubility and reactivity, facilitating its incorporation into various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-Methoxypentan-1-ol, enabling comparative analysis of reactivity, applications, and physicochemical properties.
1-(4-Methoxyphenyl)pentan-1-ol (CAS: N/A)
- Structure: Secondary alcohol with a 4-methoxyphenyl group at the first carbon of pentanol.
- Synthesis : Prepared via Grignard reaction between 4-bromoanisole and n-pentanal, yielding a colorless solid (75% yield) .
- Reactivity : Unlike this compound, this secondary alcohol is more amenable to oxidation, forming ketones under standard conditions.
- Applications : Used in asymmetric synthesis and as a precursor to chiral ligands .
4-Methoxybenzyl Alcohol (CAS: 105-13-5)
- Structure : Benzyl alcohol derivative with a methoxy group on the aromatic ring.
- Properties : Higher boiling point and lower volatility compared to aliphatic analogs like this compound.
- Hazards : Classified as a skin irritant; requires careful handling in pharmaceutical intermediates .
- Applications : Widely used in fragrance and drug synthesis due to its stable aromatic structure .
5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)
- Structure: Primary alcohol with a diethylamino group (-N(C₂H₅)₂) at the fifth carbon.
- Reactivity: The amino group enhances solubility in polar solvents and facilitates nucleophilic reactions, contrasting with the methoxy group’s electron-withdrawing effects in this compound.
- Safety : Emits toxic fumes during combustion; requires alcohol-resistant foam for fire suppression .
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine (CAS: N/A)
- Structure : Tertiary amine with methoxy and methyl groups at the fourth carbon.
- Synthesis : Derived from this compound precursors via alkylation and protection steps .
- Applications : Intermediate in alkaloid synthesis, leveraging its steric hindrance for selective reactions .
Comparative Data Table
Key Findings and Contrasts
Reactivity :
- Oxidation Resistance : this compound’s primary alcohol resists oxidation due to the electron-withdrawing methoxy group destabilizing the transition state . In contrast, secondary alcohols like 1-(4-Methoxyphenyl)pentan-1-ol oxidize readily .
- Steric Effects : Bulky substituents (e.g., dibenzyl groups in N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine) enhance selectivity in alkylation reactions .
Amino-substituted analogs (e.g., 5-(Diethylamino)pentan-1-ol) find niche roles in surfactant chemistry due to enhanced polarity .
Safety Profiles :
- 4-Methoxybenzyl Alcohol requires stringent handling as a skin irritant, while this compound’s hazards are less documented .
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